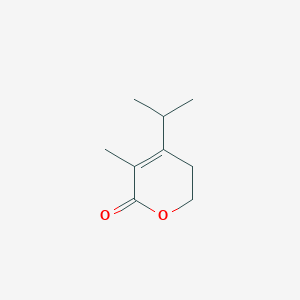
5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one is a heterocyclic organic compound with the molecular formula C9H14O2 It is a derivative of dihydropyran, a six-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-pentanone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the dihydropyran ring. The reaction conditions often include refluxing in ethanol with a catalytic amount of acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions include lactones, alcohols, alkanes, and substituted dihydropyrans, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Methyl-5,6-dihydro-2H-pyran-2-one: This compound shares a similar structure but differs in the position of the methyl group.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, this compound has additional hydroxyl groups that enhance its reactivity.
Uniqueness
5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
生物活性
5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one is a heterocyclic organic compound with significant biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H14O2. It features a six-membered ring containing one oxygen atom, characteristic of dihydropyran derivatives. The compound's structural uniqueness arises from its specific substitution pattern, which influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its antioxidant properties. It acts by scavenging free radicals, thus preventing oxidative damage to cells. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Key Mechanisms Include:
- Antioxidant Activity : The compound can neutralize reactive oxygen species (ROS), reducing oxidative stress in biological systems.
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.
- Antioxidant Effects : Its ability to scavenge free radicals positions it as a potential agent for preventing oxidative stress-related diseases.
- Potential Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.
Table 1: Summary of Biological Activities
Case Study: Antioxidant Activity
In a study investigating the antioxidant properties of this compound, researchers found that the compound significantly reduced oxidative stress markers in cultured human cells. The results indicated a dose-dependent relationship between the concentration of the compound and its efficacy in scavenging free radicals.
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .
特性
IUPAC Name |
5-methyl-4-propan-2-yl-2,3-dihydropyran-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(2)8-4-5-11-9(10)7(8)3/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSRFGVOALLHTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCOC1=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














